Quercetin pentamethyl ether

Vue d'ensemble

Description

La pentaméthylquercétine est un flavonoïde polyméthoxylé, un dérivé de la quercétine, largement distribué dans les plantes. Ce composé a suscité un intérêt considérable en raison de ses propriétés thérapeutiques potentielles, notamment ses effets anticancéreux, cardioprotecteurs, antidiabétiques et anti-obésité .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La pentaméthylquercétine peut être synthétisée par méthylation de la quercétine. Le processus implique généralement l'utilisation d'agents méthylants tels que le sulfate de diméthyle ou l'iodure de méthyle en présence d'une base comme le carbonate de potassium. La réaction est effectuée sous reflux pour assurer une méthylation complète des groupes hydroxyle sur la molécule de quercétine .

Méthodes de production industrielle : La production industrielle de la pentaméthylquercétine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs à flux continu pour maintenir des conditions de réaction constantes et améliorer le rendement. La purification du produit final est réalisée par cristallisation ou techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions : La pentaméthylquercétine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des quinones.

Réduction : Les réactions de réduction peuvent la convertir en dérivés dihydro.

Substitution : Elle peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes méthoxy.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs comme le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés en conditions basiques.

Principaux produits :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dérivés dihydro.

Substitution : Divers dérivés de flavonoïdes substitués.

4. Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier le comportement des flavonoïdes polyméthoxylés.

Biologie : Investigated for its role in modulating adiponectin expression and improving lipid metabolism

Médecine : Agent thérapeutique potentiel pour les troubles métaboliques, les maladies cardiovasculaires et le cancer

Industrie : Utilisé dans le développement de nutraceutiques et d'aliments fonctionnels en raison de ses avantages pour la santé

5. Mécanisme d'action

La pentaméthylquercétine exerce ses effets par le biais de diverses cibles moléculaires et voies :

Voie de l'adiponectine : Elle régule à la hausse l'expression de l'adiponectine via la voie PPARγ, qui joue un rôle crucial dans le métabolisme des lipides et du glucose.

Effets anti-inflammatoires : Elle réduit l'expression des cytokines pro-inflammatoires telles que le TNF-α et l'IL-6.

Fonction plaquettaire : Inhibe l'agrégation plaquettaire et la sécrétion de granules, réduisant ainsi la formation de thrombus.

Composés similaires :

Quercétine : Le composé parent, largement étudié pour ses propriétés antioxydantes et anti-inflammatoires.

Rhamnétine : Un autre flavonoïde polyméthoxylé aux propriétés thérapeutiques similaires.

Isorhamnétine : Connu pour ses effets anticancéreux et cardioprotecteurs.

Unicité : La pentaméthylquercétine se démarque par son degré de méthylation plus élevé, ce qui améliore sa stabilité et sa biodisponibilité par rapport aux autres flavonoïdes. Cela en fait un candidat plus puissant pour les applications thérapeutiques .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Quercetin pentamethyl ether (QPE) is synthesized through the per-O-methylation of quercetin using reagents like dimethyl sulfate in a potassium hydroxide/dimethyl sulfoxide mixture. This method has been shown to produce QPE efficiently and quantitatively, highlighting its accessibility for further research and application in medicinal chemistry .

Anticancer Activity

This compound exhibits significant anticancer properties. Research indicates that it can suppress tumor growth and metastasis through various mechanisms:

- Inhibition of Angiogenesis : A study demonstrated that this compound effectively inhibited vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathways, which are crucial for angiogenesis in tumors .

- Synergistic Effects : QPE has shown synergistic effects with other chemotherapeutic agents against breast and prostate cancers, enhancing their efficacy while reducing side effects .

Neuroprotective Effects

This compound has been investigated for its neuroprotective capabilities:

- Oxidative Stress Reduction : It has been reported to reduce oxidative stress in neuronal cells, potentially preventing neurodegenerative diseases such as Alzheimer's disease .

- SIRT1 Activation : The compound activates sirtuin 1 (SIRT1), a protein involved in cellular stress resistance, which may contribute to its neuroprotective effects .

Anti-inflammatory Properties

QPE exhibits potent anti-inflammatory effects:

- Cytokine Modulation : It has been shown to modulate the production of pro-inflammatory cytokines, which can alleviate conditions like arthritis and other inflammatory diseases .

- Reduction of Mycotoxin Toxicity : this compound helps mitigate the toxicity associated with mycotoxins, thereby protecting cells from damage caused by these harmful compounds .

Metabolic Disorders

Research highlights the potential of this compound in managing metabolic disorders:

- Antidiabetic Effects : QPE has demonstrated antidiabetic properties by improving insulin sensitivity and reducing blood glucose levels in animal models .

- Cardiac Protection : Studies suggest that it may also provide protective effects against cardiac hypertrophy and metabolic disorders related to obesity .

Case Studies and Research Findings

Mécanisme D'action

Pentamethylquercetin exerts its effects through various molecular targets and pathways:

Adiponectin Pathway: It upregulates adiponectin expression via the PPARγ pathway, which plays a crucial role in lipid and glucose metabolism.

Anti-inflammatory Effects: It reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Platelet Function: Inhibits platelet aggregation and granule secretion, thereby reducing thrombus formation.

Comparaison Avec Des Composés Similaires

Quercetin: The parent compound, widely studied for its antioxidant and anti-inflammatory properties.

Rhamnetin: Another polymethoxylated flavonoid with similar therapeutic properties.

Isorhamnetin: Known for its anti-cancer and cardioprotective effects.

Uniqueness: Pentamethylquercetin stands out due to its higher degree of methylation, which enhances its stability and bioavailability compared to other flavonoids. This makes it a more potent candidate for therapeutic applications .

Activité Biologique

Quercetin pentamethyl ether, also known as quercetin 3,5,7,3',4'-pentamethyl ether (KPMF-8), is a naturally occurring flavonoid derivative that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

This compound is derived from quercetin, which is a flavonoid with multiple hydroxyl groups. The methylation of these hydroxyl groups enhances its bioavailability and alters its pharmacological properties. The synthesis of this compound typically involves per-O-methylation using reagents such as dimethyl sulfate in the presence of potassium or sodium hydroxide, yielding high purity and yield of the compound .

Mechanisms of Biological Activity

This compound exhibits several mechanisms through which it exerts its biological effects:

- Sirtuin Activation : KPMF-8 has been identified as a potent activator of SIRT1 (sirtuin 1), an NAD+-dependent deacetylase involved in cellular regulation and longevity. Studies have shown that KPMF-8 enhances SIRT1 activity significantly more than resveratrol, a well-known sirtuin activator . Specifically, KPMF-8 increased the binding affinity between SIRT1 and its substrate Ac-p53 peptide by 8.2-fold, demonstrating its effectiveness in modulating deacetylase activity within cells .

- Antioxidant Properties : As a flavonoid, this compound possesses strong antioxidant capabilities, which help mitigate oxidative stress and reduce inflammation. This property is crucial for preventing various chronic diseases, including cancer and cardiovascular disorders.

- Anti-Aging Effects : By activating SIRT1, KPMF-8 may contribute to anti-aging effects by promoting cellular repair mechanisms and improving metabolic health .

Therapeutic Potential

Research indicates that this compound holds promise in various therapeutic areas:

- Cardiovascular Health : KPMF-8 has been shown to exhibit cardioprotective effects by reducing cardiac hypertrophy and improving endothelial function . Its ability to modulate SIRT1 activity is believed to play a significant role in these benefits.

- Diabetes Management : The compound demonstrates antidiabetic properties by enhancing glucose metabolism and insulin sensitivity . In vitro studies have indicated that KPMF-8 can lower blood glucose levels effectively.

- Anti-Cancer Activity : this compound has been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer types. Its role in modulating signaling pathways associated with tumor growth makes it a candidate for further investigation in cancer therapies .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Propriétés

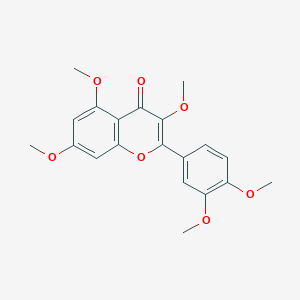

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3,5,7-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O7/c1-22-12-9-15(25-4)17-16(10-12)27-19(20(26-5)18(17)21)11-6-7-13(23-2)14(8-11)24-3/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGDHWVALRSLBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10154467 | |

| Record name | Pentamethoxyquercetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247-97-8 | |

| Record name | 3,5,7,3′,4′-Pentamethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1247-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentamethoxyquercetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001247978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quercetin pentamethyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentamethoxyquercetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTAMETHYLQUERCETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6J41K636O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does the choice of methylation reagent affect the outcome of QPE synthesis?

A1: Yes, using methyl iodide instead of dimethyl sulfate in the synthesis of QPE can lead to the formation of a C-methylation product, 6-methylquercetin pentamethyl ether, alongside QPE. []

Q2: Has QPE shown any potential in cancer research?

A2: Research suggests that QPE may possess anti-carcinogenic properties. In a study on mice, QPE demonstrated approximately 50% inhibition of pulmonary adenoma formation induced by benzo(a)pyrene (BP). This inhibition is linked to QPE's intermediate potency in inducing BP hydroxylase activity. Notably, β-naphthoflavone, a more potent inducer, exhibited almost total inhibition, while rutin, a weak inducer, showed no inhibition. []

Q3: Does methylation of Quercetin impact its biological activity?

A3: Yes, methylation can significantly alter the pharmacokinetic and biochemical properties of flavonoids like Quercetin. Partial methylation, in particular, can enhance metabolic stability, membrane transport, absorption, and oral bioavailability. [] For instance, Azaleatin (quercetin-5-O-methyl ether) exhibits comparable α-amylase inhibitory activity to Quercetin itself. []

Q4: What is known about the photochemical behavior of QPE?

A4: While specific details require further exploration, research indicates that QPE undergoes photooxidative cyclization. [, ] Further investigations have delved into the photochemistry of QPE, although detailed findings are not provided in the abstracts. []

Q5: Where has QPE been identified in nature?

A5: Interestingly, QPE has been isolated from the leaves of Vitex trifolia (family: Lamiaceae). This discovery is considered unusual, as typical phytochemicals from Vitex species often include terpenoids and alkaloids. []

Q6: Are there computational studies investigating the activity of QPE or its derivatives?

A6: Yes, in silico molecular modelling studies have been performed on Azaleatin, a partial methyl ether of Quercetin. These studies revealed that Azaleatin exhibits a good docking energy (-8.8 Kcalmol-1) with the α-amylase receptor. [] This suggests that Azaleatin could be a promising candidate for further structural modifications to improve its activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.